1-Methyl-2-tetralone
Overview
Description
1-Methyl-2-tetralone: is an organic compound with the molecular formula C₁₁H₁₂O . It belongs to the class of tetralones, which are bicyclic aromatic hydrocarbons containing a ketone functional group. This compound is characterized by a methyl group attached to the first carbon of the tetralone structure, making it a derivative of 2-tetralone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-tetralone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 1-methyl-1,2,3,4-tetrahydronaphthalene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the ketone functional group at the second position of the tetralone ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the oxidation of 1-methyl-1,2,3,4-tetrahydronaphthalene using oxidizing agents like chromic acid or potassium permanganate. This method is preferred due to its high yield and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-2-carboxylic acid.
Reduction: The ketone group can be reduced to form 1-methyl-2-tetralol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: this compound-2-carboxylic acid.
Reduction: 1-Methyl-2-tetralol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-2-tetralone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of tetralone derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of fragrances and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-2-tetralone involves its interaction with various molecular targets and pathways. The ketone functional group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The aromatic ring can participate in electrophilic substitution reactions, introducing different substituents that can modulate the compound’s properties.
Comparison with Similar Compounds
- 2-Methyl-1-tetralone
- 1-Tetralone
- 2-Tetralone
- 1-Methyl-1,2,3,4-tetrahydronaphthalene
Comparison: 1-Methyl-2-tetralone is unique due to the presence of the methyl group at the first carbon position, which influences its reactivity and physical properties. Compared to 1-tetralone and 2-tetralone, the methyl group in this compound provides steric hindrance, affecting the compound’s behavior in chemical reactions. Additionally, the position of the ketone group in this compound distinguishes it from other tetralone derivatives, leading to different reactivity patterns and applications.
Properties
IUPAC Name |
1-methyl-3,4-dihydro-1H-naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZQKUJGVYFKBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4024-14-0 | |
Record name | 3,4-Dihydro-1-methyl-2(1H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4024-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-1-methylnaphthalen-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004024140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4024-14-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-tetrahydro-1-methylnaphthalen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1-Methyl-2-tetralone?
A1: this compound is a bicyclic ketone composed of a benzene ring fused to a cyclohexane ring. Its structure features a ketone group at position 2 and a methyl substituent at position 1 of the tetralin framework.
Q2: How is this compound typically synthesized?
A2: Several synthetic routes have been explored for this compound. One approach involves a multi-step synthesis starting from 3-isopropylanisole, progressing through various intermediates like 5-isopropyl-7-methoxy-1-methyl-2-tetralone. Another method utilizes 6-methoxy-1-methyl-3,4-dihydronaphthalene, converting it to the desired tetralone via oxidation with lead tetraacetate and subsequent rearrangement. A simplified synthesis using readily available starting materials has also been reported.
Q3: What is the significance of the stereochemistry in reactions involving this compound?
A3: The presence of the methyl group at position 1 introduces chirality, making this compound a chiral molecule. This chirality plays a significant role in reactions, especially those involving the formation of new stereocenters. For instance, in the zirconium alkoxide-catalyzed Meerwein-Ponndorf-Verley reduction of this compound, the reaction exhibits high stereoselectivity, preferentially yielding the cis alcohol.
Q4: How has this compound been utilized in total synthesis efforts?
A4: this compound serves as a valuable starting material in the total synthesis of complex natural products. It has been successfully employed in the synthesis of (±)-Taxodione, a tumor inhibitor. Additionally, it played a key role in synthesizing (±)-Royleanone, leveraging its structural framework to construct the target molecule's core structure.
Q5: What is the role of this compound derivatives in medicinal chemistry?
A5: Derivatives of this compound have shown potential in medicinal chemistry. For example, aminotetralone analogs of ketamine, synthesized by incorporating structural features of both ketamine and cathinone, were evaluated for their hypnotic and locomotor properties in mice. These studies highlight the potential of this compound derivatives as scaffolds in drug discovery, particularly for central nervous system-related therapies.
Q6: Has this compound been studied in the context of organometallic chemistry?
A6: Yes, this compound has been incorporated into organometallic compounds. Specifically, researchers synthesized planar chiral (η6-arene)Cr(CO)3 complexes containing a carboxylic acid derivative derived from this compound. These organometallic derivatives were further utilized in preparing analogs of the antibiotic platensimycin, illustrating the potential of incorporating this compound into organometallic frameworks for medicinal chemistry applications.
Q7: Are there any documented photochemical reactions involving this compound?
A7: The photochemistry of this compound has been investigated, particularly in the context of diepoxy ketones. Irradiation of trans-1,1′:3,4-Diepoxy-1-methyl-2-tetralone led to the formation of various products, including phenols and a pyrone derivative. This highlights the reactivity of this compound derivatives under photochemical conditions, leading to interesting rearrangements and the formation of diverse molecular structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.